2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The bromophenyl group can be introduced via a halogenation reaction, and the sulfanylacetic acid moiety can be attached through a thiol-ene reaction or similar methods .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization and halogenation steps, as well as optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety can modulate its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-1H-imidazole: Lacks the sulfanylacetic acid moiety but shares the bromophenyl-imidazole core.
2-(4-chlorophenyl)-1H-imidazole: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-1H-imidazole: Contains a methyl group instead of bromine.
Uniqueness
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which can impart additional chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(4-bromophenyl)imidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)14-6-5-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEPFTNBRLCVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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